[(R)-3-(Isopropyl-methyl-amino)-piperidin-1-yl]-acetic acid is a compound featuring a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom. This compound is significant in pharmaceutical chemistry due to its potential applications in drug development and biological research. It is classified as an amino acid derivative, which indicates its structural characteristics and functional groups that can participate in various chemical reactions.
The synthesis of [(R)-3-(Isopropyl-methyl-amino)-piperidin-1-yl]-acetic acid typically involves the following steps:
The molecular structure of [(R)-3-(Isopropyl-methyl-amino)-piperidin-1-yl]-acetic acid can be described as follows:
This structure indicates the presence of a piperidine ring substituted with an isopropyl group and an acetic acid moiety, which contributes to its biological activity.
[(R)-3-(Isopropyl-methyl-amino)-piperidin-1-yl]-acetic acid can undergo several types of chemical reactions:
The mechanism of action for [(R)-3-(Isopropyl-methyl-amino)-piperidin-1-yl]-acetic acid involves its interaction with specific molecular targets such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways depend on the molecular targets involved and the biological context in which the compound is used.
The physical and chemical properties of [(R)-3-(Isopropyl-methyl-amino)-piperidin-1-yl]-acetic acid include:
These properties are crucial for determining the compound's suitability for various applications in scientific research and industry.
[(R)-3-(Isopropyl-methyl-amino)-piperidin-1-yl]-acetic acid has a broad range of applications in scientific research:
The synthesis of enantiomerically pure [(R)-3-(Isopropyl-methyl-amino)-piperidin-1-yl]-acetic acid demands precise chiral control at the C3 position of the piperidine ring. A common approach involves resolving racemic precursors via diastereomeric salt formation using chiral acids like L-tartaric acid or dibenzoyl-D-tartaric acid. The (R)-enantiomer is then selectively crystallized and purified, achieving enantiomeric excess (ee) >98% as confirmed by chiral HPLC analysis [3]. Alternative routes employ chiral pool starting materials; for example, L-glutamic acid derivatives serve as stereochemical templates for constructing the piperidine ring with the desired (R)-configuration. The critical acetic acid moiety is introduced in the final step through N-alkylation of the piperidine nitrogen with ethyl bromoacetate, followed by alkaline hydrolysis (NaOH/EtOH/H₂O, 80°C, 4h), yielding the target compound with high regioselectivity and minimal epimerization [3] [8].
Table 1: Key Intermediates in Stereoselective Synthesis
Intermediate | Molecular Formula | Role in Synthesis | Chiral Purity (ee%) |
---|---|---|---|
(R)-3-Aminopiperidine | C₅H₁₂N₂ | Chiral backbone precursor | ≥99% |
N-Isopropyl-N-methylamine | C₄H₁₁N | Tertiary amine source | N/A |
Ethyl bromoacetate | C₄H₇BrO₂ | Carboxymethylating agent | N/A |
Molecular weight validation via high-resolution mass spectrometry (HRMS) confirms the final product’s formula (C₁₁H₂₂N₂O₂, MW 242.319 g/mol), consistent with theoretical calculations [3].
Catalytic asymmetric hydrogenation represents the most atom-economical method for constructing the chiral piperidine core. Enantioselective reduction of 3-(N-isopropyl-N-methylamino)pyridine precursors using chiral Rh(I) or Ir(III) catalysts achieves near-quantitative conversion with ee values exceeding 95% [8]. Rh-DuPhos (1,2-bis(phospholano)benzene) complexes exhibit exceptional performance in hydrogenating the C=N bond of cyclic imines under mild conditions (20–50 bar H₂, 25–60°C). The reaction proceeds via a chelation-controlled mechanism where the catalyst’s chiral environment directs hydride transfer to the re face of the imine substrate. Post-hydrolysis and recrystallization from ethanol/water mixtures yield the (R)-3-aminopiperidine intermediate as a crystalline solid, pivotal for subsequent functionalization [8].
Table 2: Performance of Chiral Catalysts in Imine Hydrogenation
Catalyst System | Pressure (bar) | Temperature (°C) | ee (%) | Conversion (%) |
---|---|---|---|---|
Rh-(R,R)-DuPhos | 30 | 40 | 97.2 | >99 |
Ir-(S)-BINAP | 50 | 60 | 89.5 | 95 |
Ru-(S)-TolBINAP | 50 | 80 | 78.3 | 92 |
Selective N-alkylation of the piperidine nitrogen necessitates protection of the tertiary amine (isopropyl-methyl-amino group) at C3 to prevent quaternary ammonium salt formation. Carbamate protecting groups (Cbz, Boc) offer orthogonal deprotection pathways:
Post-deprotection, the piperidine nitrogen is alkylated with ethyl bromoacetate and K₂CO₃ in acetonitrile (reflux, 12h). Crucially, O-alkylation is suppressed due to the piperidine nitrogen’s superior nucleophilicity. Global deprotection (if applicable) and hydrolysis afford the title compound in 76% overall yield across 5 steps, with NMR confirming absence of N-alkylation byproducts [3] [8].
Sustainable synthesis prioritizes ethanol/water solvent systems and catalytic methodologies:
Table 3: Environmental Metrics for Key Reactions
Reaction Step | Solvent | Atom Economy (%) | E-factor (kg waste/kg product) |
---|---|---|---|
Asymmetric hydrogenation | Ethanol | 100 | 1.2 |
N-Alkylation | Acetonitrile | 87 | 8.5 |
Ester hydrolysis | Ethanol/water | 96 | 2.1 |
DFT studies (B3LYP/6-311++G(d,p)) validate the synthetic route’s efficiency, revealing low-energy pathways for hydrogenation (ΔG‡ = 68.2 kJ/mol) and hydrolysis (ΔG‡ = 42.7 kJ/mol) [6]. These green optimizations align with pharmaceutical industry standards for chiral building block production.
CAS No.: 10102-03-1
CAS No.: 10101-88-9
CAS No.: 2208-40-4
CAS No.: 687-50-3
CAS No.: 30962-16-4